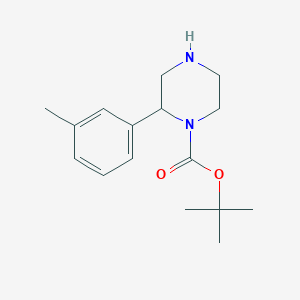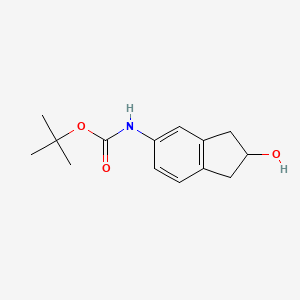
1-(Chloromethyl)-2-fluorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-fluorocyclobutane is an organic compound that belongs to the class of cycloalkanes It features a cyclobutane ring substituted with a chloromethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-fluorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, starting with cyclobutane, a chloromethyl group can be introduced using chloromethylation reactions, often employing formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The fluorine atom can be introduced via fluorination reactions using reagents such as hydrogen fluoride or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2-fluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Addition Reactions: The fluorine atom can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons or partially reduced intermediates.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-fluorocyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active molecules.
Industry: The compound is used in the development of new materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-2-fluorocyclobutane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and releasing chloride ion . In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products . The molecular targets and pathways involved vary based on the specific chemical environment and reagents used .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)cyclobutane: Similar structure but lacks the fluorine atom, leading to different reactivity and properties.
2-Fluorocyclobutane: Lacks the chloromethyl group, resulting in different chemical behavior.
1-(Bromomethyl)-2-fluorocyclobutane: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: 1-(Chloromethyl)-2-fluorocyclobutane is unique due to the presence of both a chloromethyl group and a fluorine atom on the cyclobutane ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C5H8ClF |
|---|---|
Poids moléculaire |
122.57 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-fluorocyclobutane |
InChI |
InChI=1S/C5H8ClF/c6-3-4-1-2-5(4)7/h4-5H,1-3H2 |
Clé InChI |
SXROQZHFBODUIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)






![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
